2-bromo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
Description
2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring, a pyridin-2-yl group, and a thiophen-2-ylmethyl group
Properties
Molecular Formula |
C17H13BrN2OS |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-bromo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H13BrN2OS/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2 |
InChI Key |
SEGLHAXDKDEXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Coupling Reaction: The pyridin-2-yl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-ylboronic acid and a palladium catalyst.
Thioether Formation: The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable leaving group like a halide.
Industrial Production Methods
Industrial production of 2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-yl and thiophen-2-ylmethyl groups can enhance binding affinity and specificity through π-π interactions, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group, which may affect its binding properties and reactivity.
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE:
Uniqueness
2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the bromine atom and the thiophen-2-ylmethyl group. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
